3-(trifluoromethoxy)cyclopentane-1-carboxylic acid, Mixture of diastereomers
Description
The compound 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative featuring a trifluoromethoxy (-OCF₃) group at position 3 and a carboxylic acid (-COOH) at position 1. As a mixture of diastereomers, it exists in multiple stereoisomeric forms due to the presence of chiral centers within the cyclopentane ring. The diastereomeric nature complicates purification but may offer diverse biological or chemical properties depending on the isomer ratio . Fluorinated groups like -OCF₃ are strategically employed in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity .
Properties
CAS No. |
2386541-93-9 |
|---|---|
Molecular Formula |
C7H9F3O3 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
3-(trifluoromethoxy)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)13-5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12) |
InChI Key |
IHTZQNXMNYHSNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C(=O)O)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step often involves the cyclization of a suitable precursor to form the cyclopentane ring. This can be achieved through various cyclization reactions, such as the Diels-Alder reaction.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anion as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethoxy)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol or cyclopentanal derivatives.
Substitution: Formation of substituted cyclopentane derivatives with various functional groups.
Scientific Research Applications
3-(trifluoromethoxy)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and analogous fluorinated cycloalkane-carboxylic acids:
*Estimated based on analogous carboxylic acids (e.g., cyclopentanecarboxylic acid pKa ≈ 4.7; trifluoromethoxy groups may lower pKa slightly due to electron withdrawal).
Substituent Effects on Properties
- Trifluoromethoxy (-OCF₃) vs. This may enhance solubility in polar solvents but reduce membrane permeability in biological systems. In contrast, the -CF₃ group in 3-(trifluoromethyl)cyclopentane-1-carboxylic acid () is less polar, favoring lipophilicity .
- For example, cyclobutane rings are more prone to ring-opening reactions under acidic or thermal conditions .
Research Findings and Data
Physical-Chemical Properties
- Acidity : The carboxylic acid group in the target compound likely has a pKa of ~3.8–4.2, making it partially ionized at physiological pH. This contrasts with the cyclobutane derivative (), which lacks direct pKa data but may exhibit similar acidity due to analogous substituents .
- Thermal Stability : Fluorinated cyclopentanes generally exhibit high thermal stability. For example, the cyclobutane derivative in has a predicted boiling point of 362.7°C , while the target compound’s stability would depend on diastereomer interactions.
Analytical Characterization
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